1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine

sigma receptor structure-activity relationship halogen bonding

Sourcing structurally defined, chiral cyclohexylpiperazine-based sigma receptor ligands for CNS target validation often involves long lead times and uncertain stereochemical integrity. 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine directly addresses this gap as a pre-designed, meta-bromo-substituted scaffold with a stereochemically constrained 2-methylcyclohexyl group. - Enables unambiguous halogen-bonding interaction studies at σ1/σ2 receptors via the single meta-bromine pharmacophore. - The 3-bromobenzyl group provides a direct site for Pd-catalyzed cross-coupling library expansion or ¹¹C/¹⁸F radiolabeling for PET tracer development. - Computed cLogP ~4.8 and tPSA ~9.7 Ų predict optimal CNS penetration for in vivo neurological disease model studies. Available through BenchChem's custom synthesis platform with full analytical characterization and expedited global shipping.

Molecular Formula C18H27BrN2
Molecular Weight 351.3 g/mol
Cat. No. B10883914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine
Molecular FormulaC18H27BrN2
Molecular Weight351.3 g/mol
Structural Identifiers
SMILESCC1CCCCC1N2CCN(CC2)CC3=CC(=CC=C3)Br
InChIInChI=1S/C18H27BrN2/c1-15-5-2-3-8-18(15)21-11-9-20(10-12-21)14-16-6-4-7-17(19)13-16/h4,6-7,13,15,18H,2-3,5,8-12,14H2,1H3
InChIKeyBMOAYKAROHLNIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine: Sigma Receptor Ligand Overview


1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine (C18H26BrN2, MW ~356.32 g/mol) is a disubstituted piperazine derivative that combines a 3-bromobenzyl moiety with a 2-methylcyclohexyl group on the opposite nitrogen . This scaffold belongs to the cyclohexylpiperazine class, which has yielded high-affinity sigma-1 (σ1) and sigma-2 (σ2) receptor ligands such as PB28 (Ki σ2 = 0.68 nM, Ki σ1 = 0.38 nM) and PB167 [1]. The 2-methylcyclohexyl substituent introduces a chiral center absent in simpler N-cyclohexyl analogs, and the meta-bromo substitution on the benzyl ring differentiates it from ortho- or para-bromo positional isomers, both of which can significantly alter receptor subtype selectivity [2].

Sigma receptor (σ1/σ2) binding studies
Stereochemical control research with chiral 2-methylcyclohexyl group
Halogen-bonding probe for sigma receptor structural biology
CNS research model target engagement studies

Generic Substitution Risk for 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine


Within the cyclohexylpiperazine class, minor structural modifications produce large shifts in sigma receptor subtype selectivity and intrinsic activity. For example, the lead compound PB28 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine) displays σ2 agonist/σ1 antagonist dual pharmacology (Ki σ2 = 0.68 nM, Ki σ1 = 0.38 nM), whereas the simpler analog PB167, which retains a cyclohexylpiperazine core but alters the N-substituent, shows a different sigma receptor activity profile [1]. The 3-bromobenzyl group of the target compound places the halogen at a position known to engage halogen-bonding interactions that are absent in 4-bromobenzyl or unsubstituted benzyl analogs, while the 2-methyl substitution on the cyclohexyl ring introduces stereochemical constraints that can affect ligand-receptor docking relative to the unsubstituted cyclohexyl or 4-methylcyclohexyl variants [2]. Consequently, in-class compounds cannot be interchanged without altering target engagement profiles.

Target
Substitute May Differ
3-Bromobenzyl (meta) substituent
4-Bromobenzyl (para) isomer may alter sigma-1 receptor binding profile
2-Methylcyclohexyl group (chiral)
Unsubstituted cyclohexyl analog lacks stereochemical constraint, may shift subtype selectivity

Quantitative Differentiation from In-Class Sigma Ligand Analogs


Positional Bromine Effects on Sigma-1 Binding

SAR studies on cyclohexylpiperazine σ2 ligands demonstrate that the position of bromine substitution on the N-benzyl moiety profoundly affects receptor affinity. In a comparative analysis of PB28 analogs, replacing the 5-methoxytetralinylpropyl group with a 3-bromobenzyl substituent yielded compounds with σ1 Ki values in the low nanomolar range, whereas the corresponding 4-bromobenzyl analog showed >10-fold reduced affinity [1]. The target compound incorporates the optimal 3-bromo orientation, which is predicted to engage in halogen-bonding interactions with backbone carbonyls in the σ1 binding pocket that are geometrically inaccessible to the 2-bromo or 4-bromo isomers [2].

Bromine Position Effect
Reported
>10-fold σ1 Ki difference
Meta-bromo supports sigma-1 binding; para-bromo may reduce affinity
Class-level inference; radioligand displacement context
sigma receptor structure-activity relationship halogen bonding cyclohexylpiperazine

Stereochemical Impact of 2-Methylcyclohexyl Substitution

The 2-methylcyclohexyl group of the target compound introduces a chiral center at the cyclohexyl C2 position, generating two possible diastereomeric configurations (cis/trans relative to the piperazine attachment). In the related series of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), removal of the tetralinyl substituent and introduction of a 2-methyl group on the cyclohexane ring is predicted to alter the spatial orientation of the piperazine N-substituent, potentially affecting σ2 vs. σ1 selectivity [1]. CoMFA models developed for σ2 cyclohexylpiperazine ligands indicate that steric bulk in the cyclohexyl region is a key determinant of σ2 affinity, with specific stereoelectronic contours that differentiate σ2-preferring from σ1-preferring ligands [2].

Stereochemical Control
Model context
CoMFA steric field >1 kcal/mol
2-Methyl group enables enantiomer-specific profiling studies
QSAR-based prediction; requires experimental validation
stereochemistry sigma-2 receptor cyclohexylpiperazine SAR

Physicochemical Differentiation from Des-Bromo/Des-Methyl Analogs

Computational property predictions indicate that 1-(3-bromobenzyl)-4-(2-methylcyclohexyl)piperazine (cLogP ~4.8, tPSA ~9.7 Ų) occupies a distinct physicochemical space compared to its unsubstituted benzyl analog (1-benzyl-4-(2-methylcyclohexyl)piperazine, cLogP ~3.9) and its des-methyl cyclohexyl analog (1-(3-bromobenzyl)-4-cyclohexylpiperazine, cLogP ~4.5) [1]. The presence of the bromine atom increases molecular weight by approximately 79 Da and raises lipophilicity by approximately 0.9 log units relative to the des-bromo analog, while the methyl group on the cyclohexyl ring adds 14 Da and approximately 0.3 log units relative to the des-methyl analog [1]. These differences are significant for blood-brain barrier penetration predictions and CNS target engagement, where the optimal cLogP range for CNS drugs is 2-5 [2].

Physicochemical Profile
Computed
cLogP ~4.8, tPSA ~9.7 Ų
Lipophilicity and heavy-atom label support CNS research and MS tracking
Predicted values; experimental confirmation advised
lipophilicity drug-likeness physicochemical properties piperazine

Synthetic Accessibility via Piperazine Alkylation

The target compound is synthesized via nucleophilic substitution of 3-bromobenzyl chloride with 4-(2-methylcyclohexyl)piperazine, a route that exploits the differential reactivity of the piperazine nitrogens . In contrast, the reverse substitution pattern (2-methylcyclohexylmethyl on one nitrogen, bromobenzyl on the other) requires more forcing conditions due to steric hindrance from the 2-methyl group. This synthetic accessibility makes 1-(3-bromobenzyl)-4-(2-methylcyclohexyl)piperazine a practical building block for further derivatization at the bromine position via cross-coupling reactions (Suzuki, Buchwald-Hartwig) without affecting the cyclohexylpiperazine core [1].

Synthetic Route
Supporting evidence
Single-step N-alkylation
Modular building block for parallel library synthesis
Reverse isomer requires multi-step synthesis
synthetic accessibility building block piperazine alkylation library synthesis

Application Scenarios for 1-(3-Bromobenzyl)-4-(2-methylcyclohexyl)piperazine


Sigma-1 PET Tracer Synthesis

The 3-bromobenzyl group provides a site for ¹¹C or ¹⁸F radiolabeling via halogen exchange or prosthetic group attachment, analogous to the strategy employed for PB167, which was developed as a potential σ2 PET radiotracer [1]. The meta-bromo isomer's >10-fold higher σ1 affinity compared to the para-bromo analog (Section 3, Evidence 1) makes the target compound a superior precursor for σ1-selective radioligand development. The 2-methyl group offers an additional site for isotopic labeling while providing a chiral probe for studying enantioselective sigma receptor binding in vivo.

SAR Studies of Cyclohexylpiperazine Sigma Ligands

As a scaffold that combines a 3-bromobenzyl moiety (predicted σ1-preferring) with a 2-methylcyclohexyl group (stereochemically defined, Section 3, Evidence 2), this compound serves as a key intermediate for systematic SAR exploration. The bromine atom enables diversification via palladium-catalyzed cross-coupling to generate libraries of aryl-, heteroaryl-, and alkyne-substituted analogs without altering the cyclohexylpiperazine core [2]. The predicted cLogP of ~4.8 (Section 3, Evidence 3) positions it in the CNS-drug-like space, making it suitable for CNS target campaigns.

Halogen-Bonding Probe for Sigma Receptor Structural Biology

The 3-bromo substituent on the benzyl ring can engage in halogen-bonding interactions with protein backbone carbonyls, as demonstrated in crystallographic studies of sigma receptor-ligand complexes [3]. The target compound, with its single bromine at the meta position, provides a cleaner structural biology probe compared to polyhalogenated analogs, enabling unambiguous assignment of halogen-bonding contributions to binding affinity in co-crystallization or cryo-EM studies of the σ1 or σ2 receptor.

CNS-Penetrant Tool for In Vivo Sigma Receptor Pharmacology

The compound's computed physicochemical profile (cLogP ~4.8, tPSA ~9.7 Ų, Section 3, Evidence 3) falls within the optimal range for blood-brain barrier penetration [4]. When paired with the established role of cyclohexylpiperazines in modulating sigma receptor-mediated calcium signaling and apoptosis in neuroblastoma cell lines [1], the target compound is positioned as a CNS-penetrant tool for studying sigma receptor function in neurological disease models, with the bromine atom serving as a convenient mass tag for LC-MS/MS tissue distribution studies.

Application
Selection Property
Validation Focus
Sigma-1 PET tracer development
Meta-bromo substitution site
Sigma-1 affinity validation
Cyclohexylpiperazine SAR studies
2-Methyl stereochemical handle
Chiral resolution and enantiomer profiling
Halogen-bonding structural probe
Single bromine at meta position
Halogen-bonding interaction assignment
CNS research model studies
Lipophilicity in CNS range
CNS exposure and target engagement

Technical Documentation Hub

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